molecular formula C8H7NO2 B12949012 3H-indole-5,6-diol

3H-indole-5,6-diol

Cat. No.: B12949012
M. Wt: 149.15 g/mol
InChI Key: AIKBJSDQDHJUHC-UHFFFAOYSA-N
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Description

3H-Indole-5,6-diol is an organic compound belonging to the class of hydroxyindoles. It is characterized by the presence of two hydroxyl groups attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-indole-5,6-diol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions. This method typically employs Bronsted acids like hydrochloric acid or sulfuric acid as catalysts .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium chloride or sodium ascorbate to accelerate the conversion of precursors to the desired compound. This method ensures a higher yield and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3H-Indole-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction may yield various hydroxyindole derivatives .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3H-indole-5,6-diol

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h2-4,10-11H,1H2

InChI Key

AIKBJSDQDHJUHC-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC(=C(C=C21)O)O

Origin of Product

United States

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